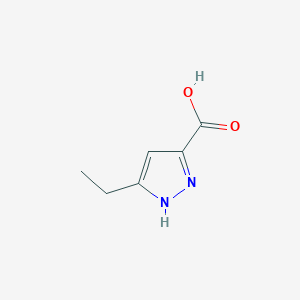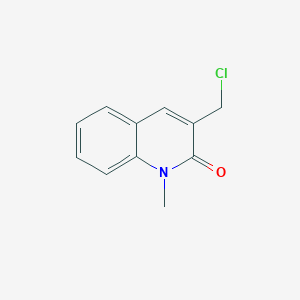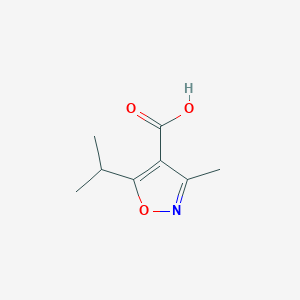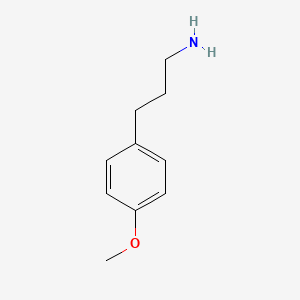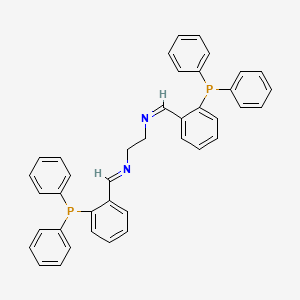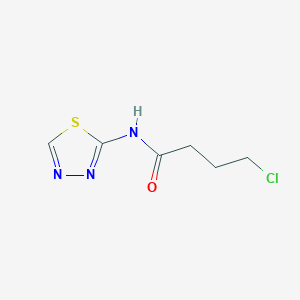
4-氯-N-(1,3,4-噻二唑-2-基)丁酰胺
描述
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 1,3,4-thiadiazole ring system contributes to the compound’s stability and biological activity .
科学研究应用
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications:
作用机制
Target of Action
The primary target of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide interacts with its target, STAT3, by binding to the active site of the enzyme . This interaction inhibits the activity of STAT3, thereby preventing the transcription of genes that promote cell growth and survival .
Biochemical Pathways
The inhibition of STAT3 by 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide affects various biochemical pathways. Primarily, it disrupts the JAK-STAT signaling pathway, which is involved in cell growth, survival, and differentiation . The downstream effects of this disruption can lead to the inhibition of cancer cell proliferation and induction of apoptosis .
Result of Action
The molecular and cellular effects of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide’s action primarily involve the inhibition of cancer cell growth. By inhibiting STAT3, the compound prevents the transcription of genes that promote cell growth and survival. This can lead to the inhibition of cancer cell proliferation and the induction of apoptosis .
生化分析
Biochemical Properties
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can lead to the accumulation of specific proteins within cells, affecting cellular processes. Additionally, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide interacts with biomolecules such as DNA and RNA, potentially influencing gene expression and protein synthesis .
Cellular Effects
The effects of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide on various cell types and cellular processes are profound. It has been observed to alter cell signaling pathways, which are crucial for cell communication and function . By modulating these pathways, the compound can influence cell proliferation, differentiation, and apoptosis (programmed cell death). Furthermore, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide affects gene expression by binding to specific DNA sequences, leading to changes in the production of proteins that regulate cellular metabolism .
Molecular Mechanism
At the molecular level, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. The compound binds to the active sites of enzymes, preventing them from catalyzing their respective reactions . This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide can induce changes in gene expression by interacting with transcription factors, proteins that regulate the transcription of genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH levels . Long-term studies have shown that prolonged exposure to 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various compounds in the body . The compound can influence metabolic flux, altering the levels of metabolites and affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects .
准备方法
The synthesis of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with 1,3,4-thiadiazole-2-amine . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the butanamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazole derivatives.
Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Similar compounds to 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide include other 1,3,4-thiadiazole derivatives such as:
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its anticancer activity.
1,3,4-thiadiazole-2-amine: Exhibits antimicrobial properties.
5-methyl-1,3,4-thiadiazole-2-thiol: Used in the synthesis of various pharmaceuticals.
The uniqueness of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
属性
IUPAC Name |
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c7-3-1-2-5(11)9-6-10-8-4-12-6/h4H,1-3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVINGJRLYFGATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395058 | |
| Record name | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544700-56-3 | |
| Record name | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


